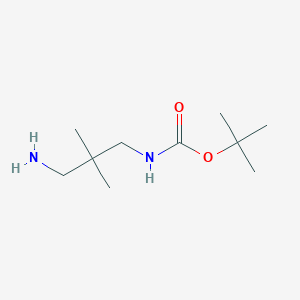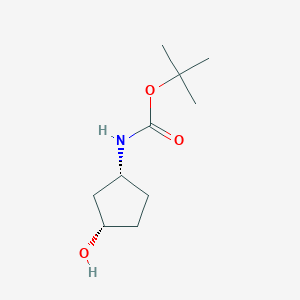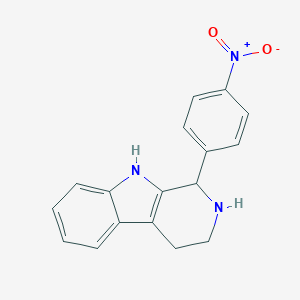
tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate
Vue d'ensemble
Description
The compound tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate is a derivative of carbamic acid and is related to a family of compounds that have been extensively studied for their synthetic utility in organic chemistry. These compounds are often used as intermediates in the synthesis of a variety of biologically active molecules, including unnatural amino acids, amines, and other nitrogen-containing compounds 10.
Synthesis Analysis
The synthesis of tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate and related compounds involves several key strategies. For instance, the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, was achieved by adjusting reaction conditions to obtain either cis or trans acid, followed by optical resolution . N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, where the tert-butanesulfinyl group acts as a chiral directing group and is cleaved after nucleophilic addition . Additionally, tert-butyl esters of N-protected amino acids have been synthesized using tert-butyl bromide, showcasing the mild conditions and high yields of such esterification reactions .
Molecular Structure Analysis
The molecular structure of tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate is characterized by the presence of a tert-butyl group and a carbamate moiety. Ab initio calculations have been used to explain cis selectivity in the synthesis of related compounds . The steric effects of tert-butyl groups have been studied in the context of substituted carbazoles, which can influence the reactivity and selectivity of chemical reactions .
Chemical Reactions Analysis
Chemical reactions involving tert-butyl carbamate derivatives are diverse. For example, cyclic carbamate formations from tert-butyldimethyl silyl carbamates have been used for the stereoselective synthesis of statine and its analogs . The reactivity of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with various electrophiles has been explored, leading to functionalized carbamates and subsequent deprotection to yield amino alcohols . The tert-butyl group has also been used as a protective group that can be selectively cleaved after the completion of synthetic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate derivatives are influenced by the tert-butyl and carbamate groups. These properties are crucial for the solubility, stability, and reactivity of the compounds in various organic solvents and under different reaction conditions. The orthogonally protected boronic acid analog of aspartic acid, for example, demonstrates the importance of protecting groups in the synthesis and purification of complex molecules .
Applications De Recherche Scientifique
Intermediate in Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in synthesizing compounds like omisertinib (AZD9291), which are significant in biological studies. A rapid synthetic method for this compound has been established, indicating its critical role in pharmaceutical research (Bingbing Zhao et al., 2017).
Metalation and Alkylation Studies : Studies on tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes have shown their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This research contributes to the understanding of chemical bonding and reactivity, which is vital for developing new chemical syntheses (S. Sieburth et al., 1996).
Stereoselective Synthesis : The compound has been used in the stereoselective synthesis of various stereoisomers, playing a key role in the creation of specific molecular configurations. This is particularly important in the synthesis of factor Xa inhibitors (Xin Wang et al., 2017).
Photoredox-Catalyzed Cascade Reactions : The use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed amination reactions establishes a new pathway for assembling a range of compounds under mild conditions. This demonstrates its utility in advanced organic synthesis and material science (Zhi-Wei Wang et al., 2022).
Polymer Science Applications : In polymer science, tert-butyl methacrylate/styrene mixtures have been studied for forming functional copolymers. The involvement of tert-butyl carbamate derivatives in this process highlights their importance in the development of new materials (B. Lessard et al., 2010).
Curtius Rearrangement : In a Curtius rearrangement process, tert-butyl carbamate derivatives are synthesized efficiently at low temperatures, showcasing their utility in reaction mechanisms where temperature sensitivity is crucial (H. Lebel et al., 2005).
Propriétés
IUPAC Name |
tert-butyl N-(3-amino-2,2-dimethylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-7-10(4,5)6-11/h6-7,11H2,1-5H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPCQDZWRXWROH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399461 | |
| Record name | tert-Butyl (3-amino-2,2-dimethylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate | |
CAS RN |
292606-35-0 | |
| Record name | tert-Butyl (3-amino-2,2-dimethylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-amino-2,2-dimethylpropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)




